Cas no 5819-19-2 (benzoicacid1-chloroethylester)

benzoicacid1-chloroethylester structure
benzoicacid1-chloroethylester structure
Product Name:benzoicacid1-chloroethylester
CAS No:5819-19-2
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD16877171
CID:948160
PubChem ID:14894177
Update Time:2025-04-19

benzoicacid1-chloroethylester Chemical and Physical Properties

Names and Identifiers

    • benzoicacid1-chloroethylester
    • 1-chloroethyl benzoate
    • (α-Chlor-aethyl)-benzoat
    • AGN-PC-002XO6
    • Benzoesaeure-(1-chlor-aethylester)
    • Benzoesaeure-(α-chlor-aethylester)
    • benzoic acid-(1-chloro-ethyl ester)
    • CTK8E5640
    • FT-0647632
    • SureCN1594032
    • α-chloroethyl benzoate
    • ATXWGWHZGZFBHI-UHFFFAOYSA-N
    • BENZOIC ACID 1-CHLOROETHYL ESTER
    • DTXSID40565062
    • benzoic acid-1-chloroethyl ester
    • AKOS015848401
    • DB-243082
    • (1R)-1-chloro-ethanol 1-benzoate
    • J-500270
    • alpha-Chloroethyl Benzoate
    • SCHEMBL1594032
    • 5819-19-2
    • MFCD16877171
    • SY326357
    • MDL: MFCD16877171
    • Inchi: 1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: ATXWGWHZGZFBHI-UHFFFAOYSA-N
    • SMILES: ClC(C)OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 184.02900
  • Monoisotopic Mass: 184.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.187
  • Boiling Point: 268.997°C at 760 mmHg
  • Flash Point: 129.692°C
  • Refractive Index: 1.522
  • PSA: 26.30000
  • LogP: 2.42820

benzoicacid1-chloroethylester Pricemore >>

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